molecular formula C5H7NO B1669600 3-hydroxypent-4-enenitrile CAS No. 6071-81-4

3-hydroxypent-4-enenitrile

Cat. No.: B1669600
CAS No.: 6071-81-4
M. Wt: 97.12 g/mol
InChI Key: PBCLOVRWBLGJQA-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

3-hydroxypent-4-enenitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, and reducing agents like LiAlH₄ for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

3-hydroxypent-4-enenitrile is unique due to its dual functional groups (nitrile and hydroxyl) and its biological activities. Similar compounds include:

These compounds share some chemical properties but differ in their specific biological activities and applications.

Properties

CAS No.

6071-81-4

Molecular Formula

C5H7NO

Molecular Weight

97.12 g/mol

IUPAC Name

(3S)-3-hydroxypent-4-enenitrile

InChI

InChI=1S/C5H7NO/c1-2-5(7)3-4-6/h2,5,7H,1,3H2/t5-/m1/s1

InChI Key

PBCLOVRWBLGJQA-RXMQYKEDSA-N

Isomeric SMILES

C=C[C@H](CC#N)O

SMILES

C=CC(CC#N)O

Canonical SMILES

C=CC(CC#N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Crambene;  NSC 321802;  NSC-321802;  NSC321802

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxypent-4-enenitrile
Reactant of Route 2
Reactant of Route 2
3-hydroxypent-4-enenitrile
Reactant of Route 3
Reactant of Route 3
3-hydroxypent-4-enenitrile
Reactant of Route 4
Reactant of Route 4
3-hydroxypent-4-enenitrile
Reactant of Route 5
Reactant of Route 5
3-hydroxypent-4-enenitrile
Reactant of Route 6
Reactant of Route 6
3-hydroxypent-4-enenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.